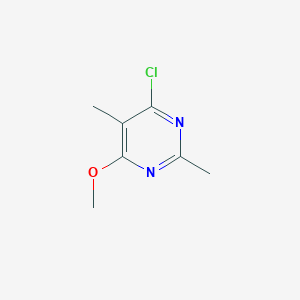

4-Chloro-6-methoxy-2,5-dimethylpyrimidine

概要

説明

4-Chloro-6-methoxy-2,5-dimethylpyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-2,5-dimethylpyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 2,5-dimethylpyrimidine.

Methoxylation: The methoxy group at the 6-position is introduced via a nucleophilic substitution reaction using methanol in the presence of a base such as sodium methoxide (NaOMe).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates.

化学反応の分析

Types of Reactions

4-Chloro-6-methoxy-2,5-dimethylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The methoxy group can be hydrolyzed to form a hydroxyl group under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products

Substitution: Products include 4-amino-6-methoxy-2,5-dimethylpyrimidine or 4-thio-6-methoxy-2,5-dimethylpyrimidine.

Oxidation: Products may include 4-chloro-6-hydroxy-2,5-dimethylpyrimidine.

Reduction: Products may include this compound derivatives with reduced functional groups.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that pyrimidine derivatives, including 4-chloro-6-methoxy-2,5-dimethylpyrimidine, exhibit antimicrobial properties. These compounds can serve as scaffolds for the development of new antibiotics or antifungal agents. The presence of chlorine and methoxy groups enhances their biological activity by increasing lipophilicity and improving membrane penetration.

Anticancer Properties

Pyrimidine derivatives have been studied for their anticancer effects. This compound can potentially inhibit specific enzymes involved in cancer cell proliferation. Its structural modifications allow for the design of targeted therapies that can reduce side effects associated with conventional chemotherapy.

Agricultural Chemistry

Herbicides and Pesticides

The compound has shown promise as a building block for the synthesis of herbicides and pesticides. Its ability to interact with biological systems makes it suitable for developing agrochemicals that target specific plant pathways or pests without harming non-target species.

Synthetic Intermediate

Versatile Building Block

this compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, to form more complex structures. This property is particularly valuable in the pharmaceutical industry for synthesizing diverse drug candidates.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated that modifying the structure of this compound led to new antimicrobial agents effective against resistant bacterial strains. The synthesized derivatives showed improved activity compared to existing antibiotics.

Case Study 2: Development of Herbicides

Research focused on the application of pyrimidine derivatives in agriculture revealed that compounds derived from this compound exhibited selective herbicidal activity against certain weed species while being safe for crops.

作用機序

The mechanism of action of 4-Chloro-6-methoxy-2,5-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Similar Compounds

- 4-Chloro-6-methoxy-2-methylpyrimidine

- 4-Amino-5-chloro-2,6-dimethylpyrimidine

- 2-Chloro-4,6-dimethylpyrimidine

Comparison

4-Chloro-6-methoxy-2,5-dimethylpyrimidine is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics compared to similar compounds

生物活性

4-Chloro-6-methoxy-2,5-dimethylpyrimidine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, drawing from various studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The characterization of the compound is usually performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry. For instance, a study reported the synthesis of related pyrimidine derivatives which exhibited notable biological activities, suggesting a potential for this compound in similar applications .

Antimicrobial Properties

Research indicates that compounds with pyrimidine structures often exhibit antimicrobial activity. In particular, derivatives of pyrimidine have shown effectiveness against various bacterial and fungal strains. A study highlighted that certain substituted pyrimidines possess strong antibacterial properties, indicating that this compound could be evaluated for similar effects .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | TBD | TBD |

| 4-(4,6-Dimethoxypyrimidin-2-yloxy)phenoxy acetate | High | Digitaria sanguinalis L. |

| 4-(4,6-Dimethylpyrimidin-2-yloxy)phenoxy acetate | Moderate | Various bacterial strains |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable study involved screening a series of pyrimidine derivatives against multiple cancer cell lines. The results indicated that certain derivatives exhibited low to moderate growth inhibition across different types of cancer cells including leukemia and breast cancer .

Table 2: Anticancer Screening Results

| Compound | Concentration (µM) | Mean Growth Inhibition (%) |

|---|---|---|

| This compound | 10 | TBD |

| Compound X | 10 | 92.48 (Leukemia) |

| Compound Y | 10 | 104.68 (Breast Cancer) |

Herbicidal Activity

Another area where this compound shows promise is herbicidal activity. Research has demonstrated that pyrimidine derivatives can function as effective herbicides against specific plant species. The biological assays conducted on related compounds indicated significant herbicidal effects at certain concentrations, suggesting that this compound may also possess similar properties .

Case Studies

- Antibacterial Study : A study investigated the antibacterial efficacy of various pyrimidine derivatives including those structurally related to this compound. The results showed promising activity against Gram-positive bacteria, indicating a potential application in developing new antibiotics.

- Anticancer Evaluation : In a comprehensive screening by the National Cancer Institute, several derivatives were evaluated for their anticancer properties. Although some compounds showed limited activity, they provided insights into structural modifications that could enhance efficacy.

- Herbicidal Application : Field trials involving herbicide formulations containing pyrimidine derivatives demonstrated effective control over monocotyledonous weeds, highlighting the agricultural potential of this class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Chloro-6-methoxy-2,5-dimethylpyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or halogenation of precursor pyrimidines. For example, analogous syntheses involve displacing chloro groups with alkoxy or methylthio substituents under mild conditions (e.g., using NaH in dry methylbenzene or EtONa in ethanol at 20°C) . Optimization includes controlling stoichiometry (e.g., 1.1 equivalents of nucleophile) and monitoring reaction progress via TLC or HPLC. Purification often employs column chromatography (silica gel) or recrystallization from solvents like acetonitrile .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer : Key techniques include:

- NMR : Methoxy (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.1–2.5 ppm) confirm substitution patterns. Chlorine atoms induce deshielding in adjacent protons .

- X-ray crystallography : Resolves bond lengths (e.g., C-Cl ~1.73 Å) and dihedral angles (e.g., 79.3° between aromatic rings in derivatives), critical for confirming stereoelectronic effects .

- HPLC/MS : Validates purity (>99%) and molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. How should researchers handle waste and ensure safety during synthesis?

- Methodological Answer :

- Waste disposal : Segregate chlorinated organic waste and transfer to certified hazardous waste facilities. Avoid aqueous disposal due to environmental toxicity .

- Safety protocols : Use closed systems/local exhaust to minimize inhalation. Wear nitrile gloves, safety goggles, and lab coats. Emergency measures include rinsing eyes with water for 15 minutes and using safety showers .

Advanced Research Questions

Q. How can researchers address challenges in regioselective functionalization (e.g., chlorination vs. methoxy substitution)?

- Methodological Answer : Regioselectivity is influenced by electronic effects. Chlorination at electron-deficient positions (e.g., C5 in pyrimidines) may fail due to steric hindrance or insufficient activation. Pre-functionalization (e.g., introducing ethoxy groups) can modulate electron density to favor desired reactions. For example, ethoxy substitution at C6 enhances reactivity at C5 in related compounds, though chlorination may still require harsher reagents like PCl5 . Computational modeling (DFT) aids in predicting reactive sites .

Q. What crystallographic challenges arise when resolving structures of halogenated pyrimidines, and how are they mitigated?

- Methodological Answer : Common issues include:

- Disorder : Rotational disorder in methoxy or methyl groups (occupancy ratios ~0.67:0.33) is resolved using constrained refinement and high-resolution data .

- Weak interactions : Short Cl···N contacts (~3.09–3.10 Å) stabilize crystal packing but complicate hydrogen bonding analysis. Multivariate refinement and Hirshfeld surface analysis clarify these interactions .

Q. How can contradictory data from synthetic yields or spectroscopic results be reconciled?

- Methodological Answer : Contradictions often stem from:

- Reagent purity : Trace moisture in NaH or solvents can reduce yields. Use Karl Fischer titration to verify anhydrous conditions .

- Isomeric byproducts : HPLC-MS with chiral columns distinguishes regioisomers. Repetition under inert atmospheres (N2/Ar) minimizes oxidative side reactions .

Q. What advanced safety measures are required for handling reactive intermediates (e.g., chlorinated thiols)?

- Methodological Answer : Beyond basic PPE:

特性

IUPAC Name |

4-chloro-6-methoxy-2,5-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-4-6(8)9-5(2)10-7(4)11-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMZFJGIKRCBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102074-10-2 | |

| Record name | 4-chloro-6-methoxy-2,5-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。